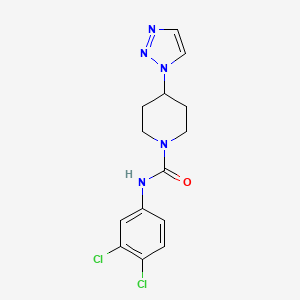

N-(3,4-dichlorophenyl)-4-(1H-1,2,3-triazol-1-yl)piperidine-1-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(3,4-dichlorophenyl)-4-(1H-1,2,3-triazol-1-yl)piperidine-1-carboxamide is a synthetic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a dichlorophenyl group, a triazole ring, and a piperidine carboxamide moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dichlorophenyl)-4-(1H-1,2,3-triazol-1-yl)piperidine-1-carboxamide typically involves multiple steps:

Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.

Attachment of the Dichlorophenyl Group: This step often involves a nucleophilic substitution reaction where a dichlorophenyl halide reacts with a suitable nucleophile.

Formation of the Piperidine Carboxamide: This step involves the reaction of a piperidine derivative with a carboxylic acid or its derivative under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

N-(3,4-dichlorophenyl)-4-(1H-1,2,3-triazol-1-yl)piperidine-1-carboxamide can undergo various types of chemical reactions:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the dichlorophenyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like sodium hydroxide or halogenating agents can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce amines.

Wissenschaftliche Forschungsanwendungen

N-(3,4-dichlorophenyl)-4-(1H-1,2,3-triazol-1-yl)piperidine-1-carboxamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism by which N-(3,4-dichlorophenyl)-4-(1H-1,2,3-triazol-1-yl)piperidine-1-carboxamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

N-(3,4-dichlorophenyl)-4-(1H-1,2,3-triazol-1-yl)piperidine-1-carboxamide analogs: Compounds with similar structures but different substituents.

Other triazole-containing compounds: Such as fluconazole or itraconazole, which are known for their antifungal properties.

Uniqueness

This compound is unique due to its specific combination of a dichlorophenyl group, a triazole ring, and a piperidine carboxamide moiety

Biologische Aktivität

N-(3,4-dichlorophenyl)-4-(1H-1,2,3-triazol-1-yl)piperidine-1-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C14H15Cl2N5O

- Molecular Weight : 328.20 g/mol

This structure features a piperidine ring linked to a triazole moiety and a dichlorophenyl group, which are crucial for its biological activity.

Anticancer Activity

Research indicates that compounds containing the triazole scaffold exhibit notable anticancer properties. For example:

- Mechanism of Action : The triazole ring can interact with various cellular targets, including enzymes involved in cancer cell proliferation. Studies have shown that derivatives of triazoles can induce apoptosis in cancer cells by activating caspase pathways and increasing p53 expression levels .

| Compound | IC50 (μM) | Target |

|---|---|---|

| This compound | 0.65 | MCF-7 (breast cancer) |

| Other triazole derivatives | 2.41 | HeLa (cervical cancer) |

Anti-inflammatory Properties

The compound has also demonstrated anti-inflammatory effects. It inhibits pathways associated with inflammation, potentially through modulation of cytokine release and inhibition of cyclooxygenase enzymes.

Antimicrobial Activity

Triazole derivatives have been recognized for their antimicrobial properties against various pathogens. The presence of the dichlorophenyl group enhances the lipophilicity and membrane permeability of the compound, which is beneficial for targeting microbial cells.

Case Studies

Several studies have evaluated the pharmacological effects of this compound:

- In vitro Studies : In a study assessing the anticancer activity against MCF-7 cells, the compound exhibited significant cytotoxicity with an IC50 value of 0.65 μM . This suggests strong potential for development as an anticancer agent.

- In vivo Studies : Animal models treated with this compound showed reduced tumor growth rates compared to control groups. The mechanism was linked to enhanced apoptosis and reduced angiogenesis within tumors.

- Synergistic Effects : The combination of this compound with other chemotherapeutic agents has shown synergistic effects in enhancing overall anticancer efficacy while reducing side effects commonly associated with monotherapy .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for N-(3,4-dichlorophenyl)-4-(1H-1,2,3-triazol-1-yl)piperidine-1-carboxamide, and how can copper-catalyzed azide-alkyne cycloaddition (CuAAC) be optimized?

The compound’s 1,2,3-triazole moiety suggests CuAAC as a primary synthetic route. Key steps include:

- Precursor Preparation : Synthesize the piperidine-carboxamide backbone with a terminal alkyne group and a 3,4-dichlorophenylazide derivative.

- CuAAC Optimization : Use Cu(I) catalysts (e.g., CuBr with tris(benzyltriazolylmethyl)amine ligand) under inert conditions to ensure regioselective 1,4-triazole formation. Monitor reaction progress via TLC or HPLC, and purify via column chromatography .

- Yield Improvement : Optimize solvent polarity (e.g., DMF/H2O mixtures) and reaction time (typically 12–24 hrs) to enhance cycloaddition efficiency .

Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound?

- Structural Elucidation : Use <sup>1</sup>H/<sup>13</sup>C NMR to confirm piperidine and triazole proton environments. 2D NMR (COSY, HSQC) resolves overlapping signals in the aromatic and heterocyclic regions .

- Purity Assessment : Reverse-phase HPLC with UV detection (λ = 254 nm) using C18 columns and acetonitrile/water gradients ensures >95% purity .

- Crystallography : Single-crystal X-ray diffraction (if crystallizable) provides definitive bond-length/angle data for the triazole-piperidine core .

Q. What in vitro assays are suitable for initial biological screening of this compound?

- Target Binding : Perform fluorescence polarization or surface plasmon resonance (SPR) to assess affinity for receptors like cannabinoid or kinase targets, given structural analogs’ activities .

- Cellular Assays : Use HEK293 or HeLa cells for cytotoxicity (MTT assay) and dose-response profiling (IC50 determination) .

Advanced Research Questions

Q. How can statistical experimental design (DoE) optimize reaction parameters for scalable synthesis?

- Factor Screening : Use Plackett-Burman design to identify critical variables (e.g., temperature, catalyst loading, solvent ratio) .

- Response Surface Methodology (RSM) : Apply a central composite design to model nonlinear relationships between factors (e.g., reaction time vs. yield) and define optimal conditions .

- Robustness Testing : Validate the model with edge-of-design experiments to ensure reproducibility under slight parameter variations .

Q. How can conflicting biological activity data across studies be resolved?

- Meta-Analysis : Aggregate data from multiple assays (e.g., kinase inhibition vs. cytotoxicity) and apply multivariate regression to identify confounding variables (e.g., cell line specificity, assay protocols) .

- Orthogonal Validation : Confirm activity using alternative methods (e.g., radioligand binding vs. functional cAMP assays) to rule out false positives .

Q. What computational strategies predict the compound’s pharmacokinetic (PK) properties?

- Molecular Dynamics (MD) : Simulate membrane permeability (e.g., blood-brain barrier penetration) using lipid bilayer models .

- ADMET Prediction : Use tools like SwissADME or ADMETlab to estimate solubility, metabolic stability, and CYP450 interactions based on SMILES input .

Q. How can structure-activity relationship (SAR) studies guide functional group modifications?

- Core Modifications : Replace the 3,4-dichlorophenyl group with fluorinated or methoxy analogs to assess electronic effects on target binding .

- Triazole Substitution : Introduce methyl or aryl groups at the triazole’s 4-position to evaluate steric hindrance impacts .

- Pharmacophore Mapping : Overlay active/inactive analogs in software like Schrödinger’s Phase to identify critical hydrogen-bonding motifs .

Q. What techniques validate the compound’s stability under physiological conditions?

- Forced Degradation Studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H2O2), and photolytic (ICH Q1B guidelines) conditions, followed by LC-MS to identify degradation products .

- Plasma Stability Assay : Incubate with human plasma (37°C, 1–24 hrs) and quantify intact compound via LC-MS/MS .

Q. Methodological Resources

- Click Chemistry Protocols : Refer to Kolb et al. (2001) and Tornøe et al. (2002) for CuAAC optimization .

- DoE Frameworks : Follow Polish Journal of Chemical Technology (2007) for experimental design workflows .

- Computational Tools : Leverage COMSOL Multiphysics for reaction modeling and AI-driven parameter optimization .

Eigenschaften

IUPAC Name |

N-(3,4-dichlorophenyl)-4-(triazol-1-yl)piperidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15Cl2N5O/c15-12-2-1-10(9-13(12)16)18-14(22)20-6-3-11(4-7-20)21-8-5-17-19-21/h1-2,5,8-9,11H,3-4,6-7H2,(H,18,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHEUYOAIHLIBSJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2C=CN=N2)C(=O)NC3=CC(=C(C=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15Cl2N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.